molecular formula C8H7ClF3N B1348406 4-Chloro-3-(trifluoromethyl)benzylamine CAS No. 62039-92-3

4-Chloro-3-(trifluoromethyl)benzylamine

Cat. No.: B1348406
CAS No.: 62039-92-3
M. Wt: 209.59 g/mol
InChI Key: SRHQOQMNBVOXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(trifluoromethyl)benzylamine is a useful research compound. Its molecular formula is C8H7ClF3N and its molecular weight is 209.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

The use of 4-Chloro-3-(trifluoromethyl)benzylamine in catalytic applications is notable. For instance, Miura et al. (2013) discussed the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using an electrophilic CF3 reagent, highlighting the method's significance in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013).

Structural Chemistry

Jin et al. (2015) explored the crystal and molecular structure of organic salts from benzylamine and carboxylic acids. This study offers insights into the structural chemistry of benzylamine derivatives, including this compound (Jin et al., 2015).

Complex Formation

Fuchita et al. (1995) investigated the cyclopalladation of benzylamines, including reactions with palladium(II) acetate, demonstrating the potential of benzylamines in forming dinuclear cyclopalladated complexes (Fuchita et al., 1995).

Anticancer Activities

Ameta et al. (2013) synthesized benzylamine derivative supported platinum(IV) complexes and evaluated their anticancer activities, especially against the MCF-7 cell line. The study indicates the potential application of benzylamine derivatives in cancer treatment (Ameta et al., 2013).

Antibacterial Properties

Krátký et al. (2013) explored the antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates, revealing the significant antibacterial properties of these compounds, including effectiveness against MRSA (Krátký et al., 2013).

Solar Cell Efficiency

Wang et al. (2016) highlighted the use of benzylamine as a surface passivation molecule in solar cells. Their study showed that benzylamine-modified perovskite films enhanced the efficiency and stability of solar cells (Wang et al., 2016).

Chemical Synthesis

Shetty et al. (2010) discussed the formation and characterization of Gallium(III) complexes with monoamide derivatives of 1,4,7-triazacyclononane-1,4,7-triacetic acid, including benzylamine derivatives. This research is significant for understanding the complex formation in chemical synthesis (Shetty et al., 2010).

Biochemical Analysis

Biochemical Properties

4-Chloro-3-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others are non-covalent interactions such as hydrogen bonding or hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. High doses of the compound can lead to toxicity, affecting various organs and systems in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the metabolism of amino acids or other biomolecules, leading to changes in the levels of specific metabolites. These interactions can have significant effects on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific transporters and then distributed to various cellular compartments. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. These localization patterns can have significant effects on the compound’s overall activity and function within the cell .

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHQOQMNBVOXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211101
Record name Benzenemethanamine, 4-chloro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62039-92-3
Record name Benzenemethanamine, 4-chloro-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 4-chloro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-(trifluoromethyl)benzylamine
Reactant of Route 2
4-Chloro-3-(trifluoromethyl)benzylamine
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-(trifluoromethyl)benzylamine
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-(trifluoromethyl)benzylamine
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-(trifluoromethyl)benzylamine
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-(trifluoromethyl)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.